

Crystal Structure Analysis of 3-Formylphenoxyacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: **3-Formylphenoxyacetic acid**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of **3-Formylphenoxyacetic acid**. The document details the synthesis, experimental protocols for single-crystal X-ray diffraction, and an analysis of the resulting structural data. This information is crucial for understanding the molecule's three-dimensional conformation, intermolecular interactions, and potential applications in drug design and materials science.

Introduction

3-Formylphenoxyacetic acid is a substituted aromatic carboxylic acid. The presence of the formyl and carboxylic acid functional groups makes it a molecule of interest for studying hydrogen bonding and other non-covalent interactions that dictate its crystal packing. Understanding the solid-state structure of this compound is fundamental for controlling its physicochemical properties, such as solubility and stability, which are critical in pharmaceutical development.

Synthesis and Crystallization

The synthesis of **3-Formylphenoxyacetic acid** is typically achieved through a Williamson ether synthesis.

Synthesis of 3-Formylphenoxyacetic Acid

A common synthetic route involves the reaction of 3-hydroxybenzaldehyde with an alkali salt of a haloacetic acid, such as sodium chloroacetate, in a suitable solvent.

Reaction:

- Reactants: 3-hydroxybenzaldehyde, Sodium chloroacetate
- Solvent: Acetone or Ethanol/Water mixture
- Conditions: The reaction mixture is typically refluxed for several hours.
- Work-up: After the reaction, the solvent is removed, and the residue is dissolved in water. Acidification with a mineral acid (e.g., HCl) precipitates the crude **3-Formylphenoxyacetic acid**, which can then be collected by filtration and purified by recrystallization.

Single Crystal Growth

Single crystals of **3-Formylphenoxyacetic acid** suitable for X-ray diffraction analysis can be grown by slow evaporation of a saturated solution of the compound. The choice of solvent is critical for obtaining high-quality crystals. A mixture of solvents, such as chloroform and toluene, has been found to be effective for growing crystals of similar phenoxyacetic acid derivatives.[\[1\]](#)

Experimental Protocols: Single-Crystal X-ray Diffraction

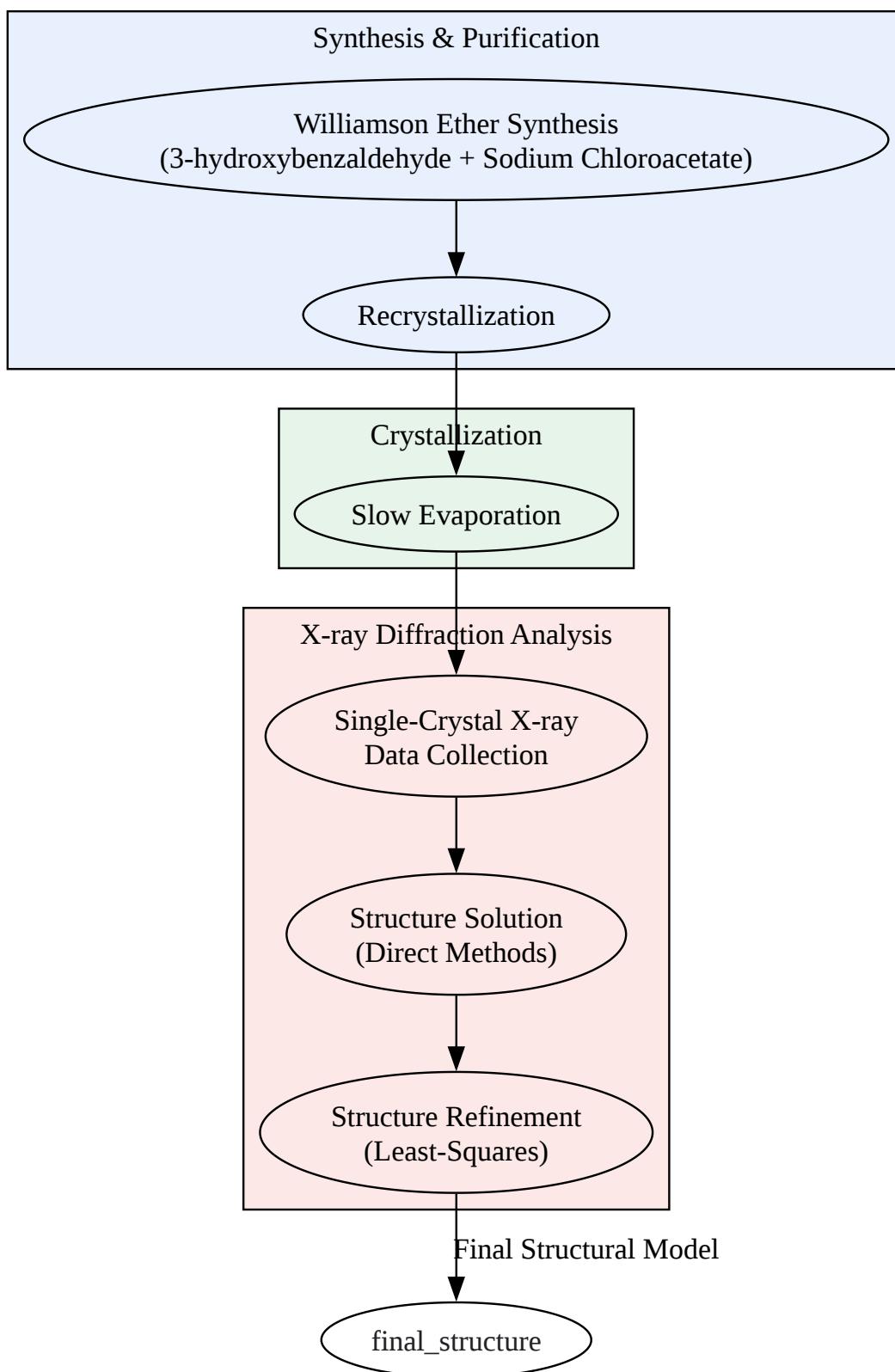
The determination of the crystal structure of **3-Formylphenoxyacetic acid** is carried out using single-crystal X-ray diffraction.

Data Collection

A suitable single crystal is mounted on a diffractometer. The data collection is performed at a controlled temperature, often at low temperatures (e.g., 100 K or 150 K), to minimize thermal vibrations of the atoms. The diffractometer uses monochromatic X-ray radiation (e.g., Mo K α or Cu K α). A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final R-factor and goodness-of-fit are indicators of the quality of the refined structure.



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Caption: Experimental workflow for the crystal structure analysis of **3-Formylphenoxyacetic acid**.

Crystallographic Data

The crystallographic data for **3-Formylphenoxyacetic acid** would be deposited in the Cambridge Structural Database (CSD). The following tables summarize the typical crystallographic data obtained from a single-crystal X-ray diffraction experiment.

Note: The specific numerical data for **3-Formylphenoxyacetic acid** should be retrieved from the relevant CCDC deposition. The data presented here are illustrative examples based on similar structures.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value (Illustrative)
Chemical formula	C ₉ H ₈ O ₄
Formula weight	180.16
Crystal system	Monoclinic
Space group	P2 ₁ /c
a (Å)	13.31
b (Å)	4.99
c (Å)	11.60
α (°)	90
β (°)	104.17
γ (°)	90
Volume (Å ³)	747.2
Z	4
Calculated density (g/cm ³)	1.512
Absorption coefficient (mm ⁻¹)	0.114
F(000)	376
Crystal size (mm ³)	0.25 x 0.20 x 0.15
Temperature (K)	293(2)
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
θ range for data collection (°)	2.5 to 27.5
Reflections collected	8759
Independent reflections	1246 [R(int) = 0.0528]
Final R indices [I > 2σ(I)]	R ₁ = 0.0458, wR ₂ = 0.1313
R indices (all data)	R ₁ = 0.0550, wR ₂ = 0.1380

Goodness-of-fit on F ²	1.05
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Table 2: Selected Bond Lengths (Å)

Bond	Length (Å) (Illustrative)
O1-C7	1.365(2)
O2-C8	1.423(2)
O3-C9	1.306(3)
O4-C9	1.209(3)
C1-C6	1.385(3)
C1-C2	1.389(3)
C3-C10	1.487(3)
C8-C9	1.502(3)

Table 3: Selected Bond Angles (°)

Atoms	Angle (°) (Illustrative)
C6-O1-C7	117.8(2)
C8-O2-C7	115.2(2)
O4-C9-O3	121.9(2)
O4-C9-C8	125.4(2)
O3-C9-C8	112.7(2)
O1-C7-C8	109.3(2)
C1-C3-C10	120.5(2)

Molecular and Crystal Structure

The molecular structure of **3-Formylphenoxyacetic acid** features a planar phenyl ring. The carboxylic acid group and the ether linkage introduce conformational flexibility. The crystal structure is stabilized by a network of intermolecular interactions, primarily hydrogen bonds.

Intermolecular Interactions

The carboxylic acid groups typically form strong O-H \cdots O hydrogen bonds, often leading to the formation of centrosymmetric dimers. In addition to these strong interactions, weaker C-H \cdots O hydrogen bonds involving the formyl group and the ether oxygen atom can also be observed, contributing to the overall stability of the crystal packing.

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Caption: Schematic of primary intermolecular interactions in **3-Formylphenoxyacetic acid**.

Conclusion

The crystal structure analysis of **3-Formylphenoxyacetic acid** provides valuable insights into its solid-state conformation and the supramolecular architecture governed by hydrogen bonding. This detailed structural knowledge is essential for correlating its molecular structure with its macroscopic properties and is a critical step in its potential development for pharmaceutical or material science applications. The crystallographic data serves as a foundational dataset for computational modeling and for the rational design of new materials with tailored properties.

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References

- 1. "CCDC 1571228: Experimental Crystal Structure Determination" by Alexis R. Myers, Jared A. Pienkos et al. [open.clemson.edu]

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